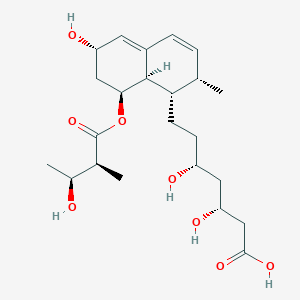

3-Hydroxypravastatin, (S)-

Description

BenchChem offers high-quality 3-Hydroxypravastatin, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxypravastatin, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3S)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O8/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29)/t12-,13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZMMNUWSMFMJO-FBIVGABFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)[C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136657-41-5 | |

| Record name | 3-Hydroxypravastatin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136657415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYPRAVASTATIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906EM34IX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Pravastatin Biotransformation Pathways in Biological Systems

Pravastatin (B1207561) undergoes several key biotransformation processes in the body. These pathways are responsible for converting the parent drug into various metabolites. The primary routes of metabolism include:

Isomerization: One of the main pathways is the isomerization of pravastatin to its 3α-hydroxyisomer, also known as SQ 31,906. nih.govwikidoc.org This structural rearrangement alters the stereochemistry of a hydroxyl group on the molecule.

Enzymatic Ring Hydroxylation: Another significant metabolic reaction is the hydroxylation of the decalin ring system of pravastatin, leading to the formation of another metabolite designated as SQ 31,945. nih.govwikidoc.org

Other Pathways: Additional, more complex biotransformation pathways have been identified, including oxidation of the ester side chain (ω-1 oxidation), β-oxidation of the carboxy side chain, ring oxidation followed by aromatization, oxidation of a hydroxyl group to a keto group, and conjugation reactions. fda.gov

It is noteworthy that the metabolism of pravastatin is not heavily dependent on the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, which is a major pathway for many other statins. drugbank.come-lactancia.org Instead, chemical degradation in the stomach and glucuronidation are more prominent metabolic routes. drugbank.comnih.govnih.gov This characteristic contributes to a lower potential for certain drug-drug interactions compared to other statins. nih.gov

Identification and Characterization of 3 Hydroxypravastatin, S As a Key Metabolite

3-Hydroxypravastatin, (S)-, also referred to as 3''-(S)-Hydroxypravastatin, is a recognized metabolite of pravastatin (B1207561) in humans. nih.govscbt.com Its identification and characterization have been achieved through advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a pivotal method for the quantitative determination of both pravastatin and its 3α-hydroxy metabolite in biological samples like plasma and urine. researchgate.net

The 3α-hydroxyisomeric metabolite, SQ 31,906, is considered a major degradation product. nih.govfda.gov Research has shown that this metabolite possesses HMG-CoA reductase inhibitory activity, though it is significantly less potent than the parent compound, pravastatin, with its activity estimated to be about one-tenth to one-fortieth of the parent drug. nih.govwikidoc.orgfda.govmedsafe.govt.nz While another major metabolite is formed through enzymatic ring hydroxylation, the 3-alpha-hydroxy isomer is a primary product of pravastatin's metabolism. drugbank.com

Research Imperatives for In Depth Investigation of 3 Hydroxypravastatin, S

Biochemical Pathways and Enzymatic Synthesis of 3-Hydroxypravastatin, (S)-

The journey from the parent compound, pravastatin (B1207561), to its hydroxylated metabolite, 3-Hydroxypravastatin, (S)-, involves specific metabolic routes. These pathways are not merely simple chemical reactions but are sophisticated, enzyme-mediated processes that ensure high specificity and efficiency.

Primary Metabolic Routes of Pravastatin Leading to 3-Hydroxypravastatin, (S)- Formation

The principal metabolic transformation that gives rise to 3-Hydroxypravastatin, (S)- is hydroxylation. This process introduces a hydroxyl (-OH) group onto the pravastatin molecule at a specific position. The (S)- designation refers to the stereochemistry at the newly formed chiral center, highlighting the stereospecific nature of the enzymatic reaction.

In addition to hydroxylation, isomerization processes can also occur. In acidic conditions, pravastatin can isomerize to form 3α-hydroxy-pravastatin, also known as pravastatin 3-iso. mdpi.com This isomer is also an active inhibitor of HMG-CoA reductase, although to a lesser extent than pravastatin itself. mdpi.com

Isomerization Processes

Isomerization represents a key metabolic pathway for pravastatin. In acidic environments, pravastatin undergoes isomerization to form 3α-hydroxy-pravastatin (pravastatin 3-iso). mdpi.com This isomer, while being an active metabolite, exhibits a weaker inhibitory effect on HMG-CoA reductase compared to the parent compound. mdpi.com

Role of Cytochrome P450 Monooxygenases in Pravastatin Stereoselective Hydroxylation

Central to the formation of 3-Hydroxypravastatin, (S)- are the Cytochrome P450 (CYP) monooxygenases. These enzymes are a superfamily of heme-containing proteins that play a crucial role in the metabolism of a wide array of compounds. mdpi.comjst.go.jp In the context of pravastatin, specific CYP isoforms catalyze the stereoselective hydroxylation of compactin to produce pravastatin, which can then be further metabolized. taylorandfrancis.comnih.gov

Specific P450 Isoforms and their Catalytic Activities

Several bacterial Cytochrome P450 enzymes have been identified and engineered for their ability to hydroxylate compactin, the precursor to pravastatin. Notably, CYP105AS1 from Amycolatopsis orientalis and CYP105D7 from Streptomyces avermitilis have been extensively studied for this purpose. nih.govacs.orgsdu.edu.cnnih.gov

Wild-type CYP105AS1 naturally catalyzes the hydroxylation of compactin to produce 6-epi-pravastatin. acs.orgacs.orgnih.gov However, through protein engineering, its stereoselectivity has been inverted to favor the production of pravastatin, the desired stereoisomer. nih.govacs.org An optimized variant of CYP105AS1 has demonstrated over 99% stereoselective hydroxylation of compactin to pravastatin. mdpi.comacs.orgresearchgate.netnih.govfigshare.com

CYP105D7 from Streptomyces avermitilis has also been shown to catalyze the hydroxylation of compactin to produce pravastatin. sdu.edu.cnnih.govjmb.or.kr In vitro studies have demonstrated its ability to produce two hydroxylated products, one of which is pravastatin (hydroxylated at the C6 position). nih.govjmb.or.kr The kinetic parameters for this reaction have been determined, with a Km of 39.1 ± 8.8 µM and a kcat of 1.12 ± 0.09 min-1 for compactin. nih.gov

Table 1: Catalytic Activities of Key P450 Isoforms in Pravastatin-related Hydroxylation

| Enzyme | Source Organism | Substrate | Product(s) | Key Findings |

| CYP105AS1 (Wild-Type) | Amycolatopsis orientalis | Compactin | 6-epi-pravastatin | Primarily produces the undesired epimer. acs.orgacs.orgnih.gov |

| CYP105AS1 (Engineered) | Amycolatopsis orientalis | Compactin | Pravastatin | Achieved >99% stereoselectivity for pravastatin. mdpi.comacs.orgresearchgate.netnih.govfigshare.com |

| CYP105D7 | Streptomyces avermitilis | Compactin | Pravastatin and another hydroxylated product | Catalyzes hydroxylation at the C6 position. sdu.edu.cnnih.govjmb.or.kr |

| CYP105A3 | Streptomyces carbophilus | Compactin | Pravastatin | One of the first P450s used in an industrial process for pravastatin production. jst.go.jp |

Molecular Basis of Substrate Recognition and Stereochemical Control

The remarkable stereoselectivity of these P450 enzymes is rooted in the precise three-dimensional arrangement of amino acid residues within their active sites. nih.govacs.org The binding of the substrate, such as compactin, in a specific orientation dictates which position on the molecule is presented to the reactive heme iron-oxo species for hydroxylation.

In the case of CYP105AS1, mutations in the active site were crucial for inverting its stereoselectivity. nih.govacs.org Crystal structures of the optimized mutant, P450(Prava), in complex with compactin revealed how these mutations enhance substrate binding and position it for the desired stereo-specific oxidation. nih.gov The mutations effectively create a new binding pocket that favors a "pro-pravastatin" orientation of the substrate. acs.org

Computational Modeling of Enzyme-Substrate Complexes

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in understanding and engineering the stereoselectivity of these enzymes. acs.orgsdu.edu.cnacs.org These techniques allow researchers to visualize and analyze the interactions between the enzyme and its substrate at an atomic level.

Molecular docking studies with CYP105D7 have helped to build a model of how compactin binds within its active site. sdu.edu.cnnih.gov For CYP105AS1, a computational approach using the Rosetta CoupledMoves protocol was employed to design a virtual library of mutants with the desired stereoselectivity. acs.orgacs.orgnih.gov This in silico screening identified key mutations that were then validated experimentally. acs.orgnih.gov

Molecular dynamics simulations have further elucidated the dynamic nature of the enzyme-substrate complex. acs.orgresearchgate.net These simulations have shown that the frequency of "near-attack conformations," where the substrate is optimally positioned for reaction, correlates well with the experimentally observed stereoselectivity. acs.orgacs.orgnih.govresearchgate.netnih.gov Ultrashort MD simulations have also proven to be a valuable tool for quickly scoring and distinguishing successful P450 designs. nih.gov

Precursor Biotransformation and the Origin of Pravastatin and its Metabolites

Pravastatin, a cholesterol-lowering agent, is a notable example of a drug produced through microbial biotransformation. Its direct precursor is compactin, another natural statin. researchgate.netnerc.ac.uk The industrial production of pravastatin has historically relied on a two-step fermentation process. researchgate.netpnas.org The first step involves the fermentation of a precursor molecule, compactin (also known as mevastatin (B1676542) or ML-236B), typically using strains of the fungus Penicillium, such as Penicillium citrinum or Penicillium brevicompactum. researchgate.net

The crucial second step is the bioconversion of compactin to pravastatin through a highly specific hydroxylation reaction. This biotransformation is carried out by a variety of microorganisms, with species from the genera Streptomyces, Actinomadura, and Nocardia being prominent examples. researchgate.netnerc.ac.uk The key enzymatic reaction is the stereospecific hydroxylation of compactin at its C-6 position, which converts it into pravastatin. pnas.org This reaction is catalyzed by cytochrome P450 (P450 or CYP) enzymes produced by these microorganisms. pnas.orgnih.gov For instance, Streptomyces carbophilus contains a cytochrome P450 enzyme, P450sca-2, capable of this specific conversion. pnas.orgresearchgate.net Similarly, a CYP from Amycolatopsis orientalis (CYP105AS1) has also been identified for this purpose. pnas.org

During this microbial hydroxylation process, other metabolites besides pravastatin can be formed. 3-Hydroxypravastatin, (S)-, also referred to as 3''-(S)-hydroxy pravastatin, is one such metabolite. nih.govgoogle.com It is considered an impurity that arises during the fermentation process that converts compactin to pravastatin. google.com Research and patent literature indicate that the formation of 3-Hydroxypravastatin, (S)- can be managed by controlling the conditions of the bioconversion. Specifically, maintaining the concentration of the precursor, compactin, at a certain level (not less than 300 μg/ml) throughout the process substantially reduces the quantity of 3-Hydroxypravastatin, (S)- produced. google.comgoogle.com

While microbial systems produce 3-Hydroxypravastatin, (S)- from compactin, the metabolism of pravastatin in humans follows different pathways. Pravastatin is not significantly metabolized by the human cytochrome P450 enzyme system, which minimizes its potential for certain drug-drug interactions. medsafe.govt.nzresearchgate.netnih.gov Human metabolism of pravastatin does occur through other routes, such as isomerization and conjugation, leading to metabolites like the 3α-hydroxy isomer of pravastatin, which is distinct from the microbially produced (S)- isomer and is considered to have clinically negligible activity. drugbank.comfda.govdcchemicals.com

Detailed Research Findings

The efficiency of the biotransformation of compactin to pravastatin has been a subject of extensive research to improve yields for industrial production. Various microbial strains have been evaluated for their conversion capabilities.

Table 1: Microorganisms in the Biotransformation of Compactin to Pravastatin

| Microorganism | Key Findings | Reference(s) |

|---|---|---|

| Actinomadura sp. strain 2966 | Achieved a 65% to 78% conversion of added compactin to pravastatin. The conversion was linear over 16 hours and did not require induction. | nih.gov |

| Streptomyces sp. Y-110 | In a batch culture, produced 340 mg/L of pravastatin from 750 mg/L of compactin in 24 hours. Intermittent feeding of compactin increased production to 1000 mg/L. | nih.gov |

| Streptomyces carbophilus | Contains the cytochrome P450 enzyme (P450sca-2) that stereospecifically hydroxylates compactin. This is a key organism used in the biotransformation step. | pnas.orgresearchgate.net |

| Penicillium chrysogenum | Genetically reprogrammed to perform a single-step fermentation of pravastatin by introducing the compactin pathway and a novel cytochrome P450 from Amycolatopsis orientalis. | pnas.org |

| Pseudonocardia autotrophica | Used for the bioconversion of compactin to pravastatin. | researchgate.net |

Research has also focused on optimizing the fermentation conditions to maximize the yield of pravastatin while minimizing the formation of byproducts like 3-Hydroxypravastatin, (S)-.

Table 2: Research Findings on Compactin to Pravastatin Conversion

| Study Focus | Finding Details | Reference(s) |

|---|---|---|

| Kinetic Parameters of CYP105D7 | For the substrate compactin, the Km was 39.1 ± 8.8 μM and the kcat was 1.12 ± 0.09 min-1. | jmb.or.kr |

| Feeding Strategy | Intermittent or continuous feeding of compactin to the culture medium can increase the final concentration and production rate of pravastatin compared to a simple batch process. | nih.govnih.gov |

Comparative Analysis of the Biological Activity of 3-Hydroxypravastatin, (S)- versus Pravastatin

Pravastatin primarily exerts its cholesterol-lowering effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. drugbank.comchemsrc.comapexbt.com Research into its metabolites has sought to determine if they also possess similar inhibitory activity.

Studies have shown that 3α-Hydroxy pravastatin, also referred to as 3-iso-pravastatin, is a metabolite of pravastatin. mdpi.commedchemexpress.com While it is considered an active isomer that inhibits HMG-CoA reductase, its potency is significantly lower than that of the parent compound, pravastatin. mdpi.com Reports indicate that the inhibitory activity of this metabolite is approximately 1/10 to 1/40 that of pravastatin. mdpi.com Another major metabolite of pravastatin is the 3-alpha-hydroxy isomer, which is considered to have clinically negligible activity. drugbank.com

The following table summarizes the comparative inhibitory activity of 3-Hydroxypravastatin, (S)- and Pravastatin on HMG-CoA reductase.

| Compound | Target Enzyme | Relative Inhibitory Potency | Source |

| Pravastatin | HMG-CoA Reductase | 1 | mdpi.com |

| 3α-Hydroxy-pravastatin | HMG-CoA Reductase | 1/10 to 1/40 that of Pravastatin | mdpi.com |

Metabolic Profiling Studies Elucidating the Presence of 3-Hydroxypravastatin, (S)-

The identification and quantification of drug metabolites are crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of a therapeutic agent. Various analytical techniques are employed in preclinical research to achieve this.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool in drug metabolism research. mdpi.com Analytical platforms such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), are widely used. mdpi.comnih.gov These technologies allow for the comprehensive profiling of metabolites in biological samples. ahajournals.orgnih.govahajournals.org

In the context of pravastatin research, LC-MS/MS (liquid chromatography-tandem mass spectrometry) has been specifically utilized for the quantitative determination of pravastatin and its metabolite, 3α-hydroxy pravastatin, in plasma and urine samples from pregnant patients. nih.govresearchgate.net This highlights the capability of such platforms to detect and quantify specific metabolites in complex biological matrices.

The table below outlines the application of various metabolomics platforms in preclinical drug research.

| Metabolomics Platform | Application in Preclinical Research | Key Advantages | Source |

| Nuclear Magnetic Resonance (NMR) | High-throughput metabolic profiling of lipoprotein and metabolite measures. | Provides absolute quantification, high throughput, and good reproducibility. | nih.govahajournals.orgnih.govahajournals.org |

| Mass Spectrometry (MS) | Untargeted and targeted metabolomics, often combined with LC, GC, or CE. | High sensitivity and throughput, enhanced metabolite coverage. | mdpi.comnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantitative determination of specific drugs and their metabolites in biological fluids. | High specificity and sensitivity for targeted analysis. | nih.govresearchgate.net |

The use of in vitro and animal models is fundamental in preclinical research to study drug metabolism and identify metabolic footprints. nih.govresearchgate.netmdpi.comeuropa.eu In vitro models, such as cell cultures, provide a controlled environment to investigate specific metabolic pathways. nih.gov Animal models, while more complex, offer insights into the systemic metabolism of a drug. researchgate.net

For pravastatin, its major metabolite, 3α-hydroxy pravastatin, has been identified in various biological samples. medchemexpress.com A validated LC-MS/MS method has been developed to quantify both pravastatin and 3α-hydroxy pravastatin in human plasma and urine. nih.govresearchgate.net This method demonstrated lower limits of quantitation (LLOQ) in plasma of 0.106 ng/mL for pravastatin and 0.105 ng/mL for 3α-hydroxy pravastatin, indicating its high sensitivity. nih.govresearchgate.net

The following table presents the findings from a study that identified and quantified 3-Hydroxypravastatin, (S)- in biological samples.

| Analyte | Biological Matrix | Lower Limit of Quantitation (LLOQ) | Analytical Method | Source |

| Pravastatin | Plasma | 0.106 ng/mL | LC-MS/MS | nih.govresearchgate.net |

| 3α-hydroxy pravastatin | Plasma | 0.105 ng/mL | LC-MS/MS | nih.govresearchgate.net |

| Pravastatin | Urine | 19.7 ng/mL | LC-MS/MS | nih.govresearchgate.net |

| 3α-hydroxy pravastatin | Urine | 2.00 ng/mL | LC-MS/MS | nih.govresearchgate.net |

Advanced Methodologies for the Analytical Characterization and Quantification of 3 Hydroxypravastatin, S

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating 3-Hydroxypravastatin, (S)- from its parent drug and other related substances in complex biological matrices. Liquid chromatography, in particular, coupled with various detection methods, offers the sensitivity and selectivity required for robust bioanalytical assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative determination of pravastatin (B1207561) and its metabolites due to its high sensitivity and specificity. uni-saarland.de Several LC-MS/MS methods have been developed and validated for the simultaneous determination of pravastatin and 3-Hydroxypravastatin, (S)- in biological fluids like human plasma and urine. nih.govnih.gov

These methods typically employ a reversed-phase C18 column for chromatographic separation. ingentaconnect.comscholarsresearchlibrary.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid, run in either isocratic or gradient elution mode. nih.govingentaconnect.comjapsonline.com

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often selected as the precursor ion for both pravastatin and 3-Hydroxypravastatin, (S)-. nih.gov For instance, a common MRM transition monitored for both compounds is m/z 423.4 → 320.9. nih.gov The use of a deuterated internal standard, such as pravastatin-d3, is crucial for accurate quantification, with a typical MRM transition of m/z 426.0 → 321.0. nih.gov

The lower limits of quantitation (LLOQ) achieved with these methods are typically in the low ng/mL to sub-ng/mL range, demonstrating the high sensitivity of LC-MS/MS for this application. For example, a validated method reported an LLOQ of 0.105 ng/mL for 3α-hydroxy pravastatin in human plasma. nih.govnih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for 3-Hydroxypravastatin, (S)- Analysis

| Parameter | Details | Reference |

| Chromatographic Column | Waters Symmetry C18 (150 mm × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | A: 10 mM Ammonium acetate with 0.05% acetic acid (pH 4.5), B: Acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |

| MRM Transition | m/z 423.4 → 320.9 | nih.gov |

| Internal Standard | Pravastatin-d3 | nih.gov |

| LLOQ in Plasma | 0.105 ng/mL | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Analytical Determination

While LC-MS/MS is highly sensitive, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is also utilized for the determination of pravastatin and its metabolites, particularly in pharmaceutical formulations. researchgate.netsemanticscholar.org These methods are often more accessible and cost-effective than their mass spectrometry-based counterparts.

Reversed-phase HPLC is the predominant mode of separation, typically using a C18 column. japsonline.comresearchgate.net The mobile phase composition is critical for achieving adequate resolution between pravastatin, 3-Hydroxypravastatin, (S)-, and other related compounds. A common mobile phase consists of a mixture of methanol and an ammonium acetate solution. researchgate.net UV detection is typically performed at a wavelength where both pravastatin and its metabolites exhibit significant absorbance, such as 237 nm. researchgate.net

The sensitivity of HPLC-UV methods is generally lower than that of LC-MS/MS. nih.gov However, for applications where high sensitivity is not a prerequisite, such as in the analysis of fermentation broths or pharmaceutical dosage forms, HPLC-UV provides a reliable and robust analytical solution. researchgate.net

Sample Preparation Strategies for Biological Matrices in Research Settings

The complexity of biological matrices such as plasma and urine necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest prior to chromatographic analysis.

Optimization of Liquid-Liquid Extraction Procedures

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of pravastatin and 3-Hydroxypravastatin, (S)- from biological samples. nih.govnih.govscholarsresearchlibrary.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. wikipedia.org

The choice of organic solvent is a critical parameter in optimizing LLE. Ethyl acetate is a commonly employed solvent that has been shown to provide clean extracts and minimize matrix effects. nih.govscholarsresearchlibrary.com The addition of an acid, such as formic acid, to the sample can improve the extraction efficiency of acidic compounds like pravastatin and its metabolites. nih.govnih.gov The procedure often involves vortexing the sample with the extraction solvent followed by centrifugation to separate the layers. nih.gov In some cases, a repeated extraction step can significantly increase the recovery of the analytes. nih.gov

A well-optimized LLE protocol can achieve high extraction recoveries, often exceeding 90%, ensuring that a substantial portion of the analyte is transferred to the final extract for analysis. nih.govnih.gov

Table 2: Typical Liquid-Liquid Extraction Parameters

| Parameter | Details | Reference |

| Biological Matrix | Plasma, Urine | nih.govnih.gov |

| Extraction Solvent | Ethyl acetate | nih.govscholarsresearchlibrary.com |

| Acidification | 10% (v/v) formic acid | nih.gov |

| Procedure | Vortexing and centrifugation | nih.gov |

| Extraction Recovery | 93.8% - 99.5% in plasma | nih.govnih.gov |

Considerations for Matrix Effects in Bioanalytical Assays

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the sample matrix, are a significant concern in LC-MS/MS-based bioanalysis. bioanalysis-zone.comeijppr.com These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. eijppr.com Phospholipids are a major contributor to matrix effects in plasma and serum samples. bioanalysis-zone.com

To assess matrix effects, the response of the analyte in a post-extraction spiked blank matrix is compared to the response of the analyte in a neat solution. nih.gov The matrix factor, which is the ratio of these two responses, should ideally be close to 1, with a low relative standard deviation across different sources of the biological matrix. nih.govjsmcentral.org

Several strategies can be employed to mitigate matrix effects. One approach is to optimize the sample preparation procedure to effectively remove interfering components. researchgate.net For example, LLE with a suitable solvent can produce cleaner extracts than protein precipitation. nih.gov Chromatographic conditions can also be adjusted to separate the analyte from the interfering matrix components. researchgate.net Furthermore, the use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective way to compensate for matrix effects, as it is likely to be affected in the same way as the analyte. jsmcentral.org

Spectroscopic Approaches for Structural Elucidation

While chromatographic methods are essential for separation and quantification, spectroscopic techniques are vital for the definitive structural elucidation of metabolites like 3-Hydroxypravastatin, (S)-. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.govncats.io Tandem mass spectrometry (MS/MS) experiments, where the precursor ion is fragmented, yield characteristic product ions that provide information about the molecule's structure. nih.gov For 3-Hydroxypravastatin, (S)-, the observation of a product ion at m/z 321 from the precursor ion at m/z 423 is a key fragmentation pattern. nih.gov

NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, provides detailed information about the connectivity of atoms within the molecule and its stereochemistry. The complex structure of 3-Hydroxypravastatin, (S)-, with its multiple chiral centers, makes NMR an indispensable tool for confirming its precise three-dimensional structure. nih.govontosight.ai The combination of mass spectrometry and NMR data allows for the unambiguous identification and structural characterization of 3-Hydroxypravastatin, (S)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including drug metabolites like 3-Hydroxypravastatin, (S)-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. nih.govipb.pt

The confirmation of the structure of 3-Hydroxypravastatin, (S)- is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov These include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govmdpi.com

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. libretexts.org

¹³C NMR: Offers insights into the carbon skeleton of the molecule, with each unique carbon atom typically producing a distinct signal. bhu.ac.in

2D NMR Techniques: Experiments like COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons, helping to piece together the complete molecular structure. nih.govmdpi.com NOESY experiments are particularly useful for determining the through-space proximity of atoms, which is critical for confirming the stereochemistry of the molecule. ipb.ptbhu.ac.in

The complete assignment of ¹H and ¹³C NMR data for pravastatin and its derivatives, including 3-Hydroxypravastatin, (S)-, has been achieved through these comprehensive NMR studies. nih.gov

Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In conjunction with a separation technique like liquid chromatography (LC), tandem mass spectrometry (MS/MS) is a cornerstone for the quantitative analysis of drug metabolites in biological fluids. nih.govimreblank.ch

The fragmentation pattern of a molecule in a mass spectrometer is highly characteristic and serves as a fingerprint for its identification. For 3-Hydroxypravastatin, (S)-, electrospray ionization (ESI) is a commonly used method to generate ions. unito.it Under collision-induced dissociation (CID) conditions, the parent ion of 3-Hydroxypravastatin, (S)- (with a molecular weight of approximately 440.53 g/mol ) fragments in a predictable manner. nih.govnih.gov

In a typical LC-MS/MS method, the deprotonated molecule [M-H]⁻ of 3-hydroxypravastatin at a mass-to-charge ratio (m/z) of 423 is selected as the precursor ion. nih.gov This precursor ion is then fragmented to produce a prominent product ion. nih.gov The transition from the precursor ion to the product ion is monitored for quantification, a technique known as multiple reaction monitoring (MRM). nih.gov This approach provides high selectivity and sensitivity for the analysis of 3-Hydroxypravastatin, (S)- in complex biological matrices. nih.gov

Bioanalytical Method Validation Parameters for Research Applications

The validation of bioanalytical methods is crucial to ensure the reliability, reproducibility, and accuracy of the data generated in preclinical and clinical studies. nih.goveuropa.eu Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. europa.euau.dk

Establishment of Lower Limits of Quantitation (LLOQ) and Detection (LOD)

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. au.dkresearchgate.net The Lower Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision. qiagen.comtbzmed.ac.ir

For 3-Hydroxypravastatin, (S)-, sensitive LC-MS/MS methods have been developed with LLOQs in the low nanogram per milliliter (ng/mL) range in biological matrices like plasma and urine. nih.govresearchgate.net For instance, a validated method reported an LLOQ of 0.105 ng/mL for 3α-hydroxy pravastatin in plasma and 2.00 ng/mL in urine. nih.gov The determination of these limits is critical for accurately characterizing the pharmacokinetic profile of the metabolite, especially at later time points when concentrations are low. The analyte's response at the LLOQ should be at least five times the response of a blank sample. au.dk

Assessment of Accuracy, Precision, and Extraction Recovery

Accuracy refers to the closeness of the measured value to the true value. gmp-compliance.org It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. au.dk For bioanalytical methods, the mean value should generally be within 15% of the nominal value, except at the LLOQ, where it should not deviate by more than 20%. europa.eugmp-compliance.org

Precision describes the degree of scatter or variability in a series of measurements of the same sample. au.dk It is usually expressed as the coefficient of variation (CV) and is determined for both intra-day (within a single analytical run) and inter-day (between different analytical runs) measurements. gmp-compliance.org Similar to accuracy, the precision should not exceed 15% CV, except for the LLOQ, where a CV of up to 20% is acceptable. europa.eu

Extraction recovery is the efficiency of the extraction process used to isolate the analyte from the biological matrix. worldwide.com It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. Consistent and high recovery is desirable for a robust bioanalytical method. For 3-Hydroxypravastatin, (S)-, liquid-liquid extraction is a common sample preparation technique, with reported extraction recoveries ranging from 93.8% to 99.5% in plasma. nih.gov

A summary of the validation parameters from a study on 3α-hydroxy pravastatin is presented below:

| Validation Parameter | Matrix | Value |

| LLOQ | Plasma | 0.105 ng/mL nih.gov |

| LLOQ | Urine | 2.00 ng/mL nih.gov |

| Intra-day Accuracy | Plasma | 97.2% - 104% nih.gov |

| Inter-day Accuracy | Plasma | 98.8% - 106% nih.gov |

| Intra-day Precision | Plasma | < 10% nih.gov |

| Inter-day Precision | Plasma | < 7% nih.gov |

| Extraction Recovery | Plasma | 93.8% - 99.5% nih.gov |

Application of Validated Analytical Methods in Preclinical Pharmacokinetic and Disposition Studies

Validated bioanalytical methods are essential for conducting preclinical pharmacokinetic (PK) and disposition studies. nih.govtranspharmation.com These studies, often performed in animal models such as rats and dogs, provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. frontiersin.orgmdpi.com

Stereochemical Insights in Pravastatin Metabolism and 3 Hydroxypravastatin, S

Stereospecificity of Enzymatic Pravastatin (B1207561) Hydroxylation

The enzymatic hydroxylation of pravastatin is a key metabolic pathway, and the stereospecificity of this reaction is crucial in determining the pharmacological and toxicological profile of the resulting metabolites. The primary enzymes responsible for the hydroxylation of pravastatin are members of the cytochrome P450 (CYP) superfamily. nih.govnih.gov

Specifically, the hydroxylation of compactin to produce pravastatin is a stereoselective process. nih.gov The wild-type cytochrome P450 enzyme, CYP105AS1, from Amycolatopsis orientalis naturally hydroxylates compactin to 6-epi-pravastatin, which is an undesired epimer. nih.govacs.orgresearchgate.netacs.orgrug.nl To produce the therapeutically active pravastatin, the stereoselectivity of this enzyme must be inverted. nih.govacs.orgresearchgate.netacs.orgrug.nl Through techniques like error-prone PCR mutagenesis and screening, researchers have been able to create mutant versions of CYP105AS1. nih.govacs.orgresearchgate.netacs.orgrug.nl One such variant, named P450pra, exhibited a significant shift in stereoselectivity, favoring the production of pravastatin. nih.govacs.orgrug.nl Further computational and rational design efforts have led to the development of CYP105AS1 variants with over 99% stereoselective hydroxylation of compactin to pravastatin, effectively eliminating the formation of the 6-epi-pravastatin diastereomer. acs.orgresearchgate.netacs.org

Analysis of Isomeric Hydroxylated Metabolites (e.g., 3α-hydroxy vs. 6-epi-pravastatin)

The metabolism of pravastatin gives rise to several isomeric hydroxylated metabolites, with the most prominent being the 3α-hydroxyisomer (also known as SQ 31,906) and 6-epi-pravastatin. fda.govnih.gov The 3α-hydroxy isomeric metabolite is considered a major degradation product of pravastatin. fda.gov However, its HMG-CoA reductase inhibitory activity is significantly lower than that of the parent compound, ranging from one-tenth to one-fortieth the activity. fda.govnih.gov

Another key isomeric metabolite is 6-epi-pravastatin. In the biocatalytic production of pravastatin from compactin, 6-epi-pravastatin is often an unwanted byproduct. nih.govnih.govacs.orgresearchgate.netacs.orgrug.nl The wild-type CYP105AS1 enzyme from Amycolatopsis orientalis primarily produces 6-epi-pravastatin. nih.govnih.govacs.orgresearchgate.netacs.orgrug.nl However, through enzyme engineering, the stereoselectivity has been inverted to favor pravastatin production. nih.govnih.govacs.orgresearchgate.netacs.orgrug.nl

Implications of Stereochemistry for Biocatalytic Production of Pravastatin and Related Compounds

The stereochemistry of enzymatic reactions has profound implications for the biocatalytic production of pravastatin and other chiral compounds. nih.govacs.org The ability to control the stereoselectivity of enzymes is paramount for producing enantiomerically pure pharmaceuticals, as different stereoisomers can have vastly different therapeutic effects and side-effect profiles. nih.govacs.org

In the case of pravastatin, the goal is to maximize the production of the desired 6S-hydroxycompactin (pravastatin) while minimizing the formation of the 6-epi-pravastatin epimer. nih.govacs.org This has been a major focus of enzyme engineering efforts. By creating mutant libraries of CYP105AS1 and screening for variants with inverted stereoselectivity, researchers have successfully developed biocatalysts that produce pravastatin with high stereochemical purity. nih.govacs.orgresearchgate.netacs.orgrug.nl

Computational modeling and molecular dynamics simulations have become powerful tools in this endeavor. acs.orgresearchgate.netacs.org By simulating the binding of the substrate (compactin) in the active site of the enzyme, researchers can predict which mutations will favor the desired pro-pravastatin orientation, leading to the formation of the correct stereoisomer. acs.orgresearchgate.netacs.org This computation-aided approach has proven to be more efficient than traditional directed evolution methods alone. acs.orgresearchgate.netacs.org

The successful engineering of stereoselective enzymes for pravastatin production highlights the potential of biocatalysis for the sustainable and efficient synthesis of complex chiral molecules. mdpi.comnih.govtaylorfrancis.com This approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced environmental impact. mdpi.com

Table of Research Findings on Pravastatin Metabolism and Biocatalysis:

| Finding | Enzyme(s) Involved | Substrate | Product(s) | Key Implication | Reference(s) |

| Wild-type enzyme produces unwanted epimer | CYP105AS1 (wild-type) | Compactin | 6-epi-pravastatin | Highlights the need for enzyme engineering to achieve desired stereoselectivity. | nih.govacs.orgresearchgate.netacs.orgrug.nl |

| Engineered enzyme inverts stereoselectivity | CYP105AS1 (mutant variants, e.g., P450pra) | Compactin | Pravastatin (>99% stereoselectivity) | Demonstrates the power of computational design and directed evolution in creating highly selective biocatalysts. | acs.orgresearchgate.netacs.orgrug.nl |

| Human metabolism of pravastatin | CYP3A4, CYP3A5 | Pravastatin | 3'α,5'β,6'β-trihydroxy pravastatin, hydroxy pravastatin | Shows that while CYPs are involved, it's a minor pathway for pravastatin elimination. | nih.gov |

| Major degradation product identified | Not specified | Pravastatin | 3α-hydroxyisomer of pravastatin (SQ 31,906) | Important for understanding the metabolic fate and overall activity of pravastatin. | fda.govnih.gov |

| Development of analytical methods | - | Pravastatin and its metabolites | - | Enables accurate quantification of isomeric metabolites for pharmacokinetic studies. | nih.govnih.gov |

Table of Mentioned Compounds:

Preclinical and Mechanistic Studies on 3 Hydroxypravastatin, S

In Vitro Metabolic Studies in Non-Human Biological Systems

In vitro studies using non-human biological systems are fundamental for characterizing the metabolic fate of xenobiotics like pravastatin (B1207561). These systems offer a controlled environment to explore the formation and stability of metabolites, including 3-Hydroxypravastatin, (S)-, and to identify the enzymes involved in these biotransformations.

Evaluation of Metabolite Formation and Stability in Liver Systems (e.g., Isolated Hepatocytes)

The liver is the principal organ for pravastatin metabolism. In vitro models such as isolated hepatocytes and liver microsomes from various animal species are commonly used to investigate the metabolic pathways of pravastatin. nih.gov Studies have shown that one of the major biotransformation pathways for pravastatin is enzymatic ring hydroxylation, which leads to the formation of hydroxylated isomers. droracle.ai

Research utilizing rat and monkey liver systems has been crucial in understanding the formation of 3-Hydroxypravastatin, (S)-. In studies with rat and mouse liver microsomes, hydroxylation has been identified as a key metabolic pathway for statins. nih.gov Specifically for pravastatin, investigations in rats and monkeys have detailed the metabolic profiles, which include the formation of hydroxylated metabolites. nih.govnih.gov The rate of metabolism and the relative abundance of specific metabolites can differ between species. nih.gov For instance, the major metabolite of pravastatin is the 3-alpha-hydroxy isomer, which has clinically negligible activity. drugbank.com

The stability of these metabolites within the in vitro systems is also assessed to understand their potential for further biotransformation or clearance. The data generated from these non-human systems provide a basis for predicting metabolic pathways in humans. niph.go.jp

Table 1: In Vitro Metabolite Formation in Non-Human Liver Systems

| Species | System Used | Metabolite(s) Observed | Key Findings |

| Rat | Liver Microsomes, Hepatocytes | Hydroxylated metabolites | Hydroxylation is a primary metabolic pathway. nih.govniph.go.jp |

| Monkey | Liver Systems | Hydroxylated metabolites | Metabolic profiles in monkeys show the formation of hydroxylated derivatives. nih.gov |

| Mouse | Liver Microsomes | Hydroxylated metabolites | Species-dependent differences in the relative abundance of metabolites are observed. nih.gov |

Enzyme Induction and Inhibition Studies Relevant to Pravastatin Metabolism

A distinguishing feature of pravastatin is that its metabolism is not significantly dependent on the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of many other statins. nih.govtg.org.au This characteristic minimizes the risk of drug-drug interactions with substances that inhibit or induce major CYP isoforms like CYP3A4. nih.govcapes.gov.brpk-db.com

Studies have demonstrated that co-administration of pravastatin with potent CYP3A4 inhibitors, such as itraconazole, does not lead to significant changes in pravastatin's pharmacokinetics. nih.govpk-db.com While some in vitro studies may have suggested a moderate affinity for certain CYP isoenzymes, in vivo data confirm that there is no significant metabolism by CYP3A4, CYP2C9, or CYP2D6. tg.org.au The primary metabolic pathways for pravastatin are isomerization and glucuronidation reactions, with major metabolites being produced through chemical degradation in the stomach rather than CYP-dependent metabolism in the liver. droracle.aidrugbank.comnih.gov This unique metabolic profile contributes to its lower potential for certain types of drug interactions compared to other statins. nih.gov

In Vivo Animal Model Research on Pravastatin Metabolism and Metabolite Disposition

In vivo research using animal models such as rats, dogs, and monkeys has been essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of pravastatin and its metabolites. nih.gov These studies confirm the findings from in vitro systems and provide a more complete picture of the drug's disposition in a living organism.

Following administration in rats and dogs, pravastatin is well-absorbed and demonstrates a high degree of uptake by the liver, its target organ. nih.govresearchgate.net The primary route of elimination for the parent drug and its metabolites is via biliary excretion into the feces. nih.govresearchgate.net The enterohepatic circulation of pravastatin helps to maintain its presence in the liver. nih.gov

Studies in various animal models have consistently shown that pravastatin is metabolized, and both the unchanged drug and its metabolites are cleared through both hepatic and renal pathways. nih.govnih.gov In rats, the biliary excretion of pravastatin can be reduced in models deficient in the Mrp2 efflux transporter, leading to increased plasma concentrations. researchgate.net Research in diabetic rats has also explored how disease states can alter the pharmacokinetics of pravastatin and its interactions with other drugs. nih.gov

Degradation Pathways and Stability Research of 3-Hydroxypravastatin, (S)-

The chemical stability of a drug and its metabolites is a critical attribute that influences its shelf-life, formulation, and analytical development. Research into the degradation of 3-Hydroxypravastatin, (S)- involves subjecting it to stress conditions to understand its breakdown pathways.

Forced Degradation Studies to Elucidate Chemical Degradation Pathways

Forced degradation, or stress testing, involves exposing a drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition. ajpaonline.cominnovareacademics.inresearchgate.net These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. ajpaonline.comresearchgate.net

Pravastatin, like other statins, is susceptible to degradation, particularly through hydrolysis. ajpaonline.comresearchgate.net Its degradation is significantly influenced by both pH and temperature, with stability increasing as the pH rises from acidic to alkaline conditions. researchgate.net Under acidic conditions, pravastatin is prone to lactonization, forming pravastatin lactone, and can also undergo epimerization. unizg.hrresearchgate.net In hydrolytic studies, pravastatin degradation was found to be pH-dependent, generating one degradation product in alkaline medium and four in acidic medium. researchgate.net Stress testing of pravastatin has revealed degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions. innovareacademics.injapsonline.com

Identification of Degradation Products in Controlled Environments

The identification of products formed during forced degradation studies is typically accomplished using sophisticated analytical techniques, most notably high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). chem-soc.si

For pravastatin, the primary degradation products identified under various stress conditions include pravastatin lactone and epipravastatin. unizg.hrresearchgate.net In acidic media, pravastatin can interconvert between its hydroxy acid form and the neutral lactone form. unizg.hrresearchgate.net Analysis using HPLC has been able to separate pravastatin from its degradation peaks generated under acid, base, and oxidative stress. japsonline.com Other impurities, such as dihydro-analogues, which are byproducts of the fermentation process used to produce pravastatin, have also been identified using LC-MS. mdpi.com The structural elucidation of these degradation products is essential for ensuring the quality and safety of the drug substance. chem-soc.si

Future Directions and Emerging Research Avenues for 3 Hydroxypravastatin, S

Development of Novel Analytical Techniques for Enhanced Metabolite Detection

The accurate quantification of 3-Hydroxypravastatin, (S)- in biological matrices is fundamental to understanding its pharmacokinetics. Current methodologies, predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven effective for quantification in plasma and urine. nih.govuni-saarland.de These methods often involve a one-step sample preparation, such as liquid-liquid extraction (LLE) or protein precipitation (PP), to ensure sample stability and achieve good extraction efficiency. nih.gov

Despite these advances, there is a continuous drive to develop more sensitive and robust analytical techniques. Future research aims to push the lower limits of quantitation (LLOQ) even further. nih.gov This would enable more detailed pharmacokinetic profiling, especially in studies involving low concentrations or limited sample volumes.

Key areas for future development include:

Advanced Extraction Methods: Exploring novel solid-phase extraction (SPE) materials and micro-extraction techniques could improve sample cleanup, reduce matrix effects, and increase analyte concentration, leading to enhanced sensitivity and reproducibility. researchgate.net

High-Resolution Mass Spectrometry (HRMS): While tandem mass spectrometry is widely used, the application of HRMS could offer greater selectivity and the ability to perform untargeted screening for other related metabolites simultaneously, providing a more comprehensive metabolic snapshot. uni-saarland.de

Metabolomics Platforms: Integrating the targeted analysis of 3-Hydroxypravastatin, (S)- into broader metabolomics and lipidomics platforms can help elucidate its relationship with other metabolic pathways. mdpi.complos.org Untargeted approaches using high-resolution mass spectrometry can uncover unexpected alterations in the metabolome associated with the presence of this metabolite. nih.gov

Table 1: Current Analytical Methods for 3-Hydroxypravastatin Quantification

| Technique | Sample Matrix | Extraction Method | LLOQ (Metabolite) | Key Findings | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Plasma | Liquid-Liquid Extraction (LLE) with ethyl acetate (B1210297) | 0.105 ng/mL | Overcame stability challenges; suitable for clinical pharmacokinetic studies in pregnant patients. | nih.gov |

| LC-MS/MS | Urine | Protein Precipitation (PP) with acetonitrile (B52724) | 2.00 ng/mL | Provided adequate sensitivity for profiling over a 24-hour sampling period. | nih.gov |

| LC-HRMS/MS | Human Plasma | Protein Precipitation | Not specified for metabolite alone | A comprehensive method for seven statins and four active metabolites, useful for adherence testing. | uni-saarland.de |

Integration of Advanced Computational Approaches for Metabolic Pathway Prediction

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling and systems biology approaches, has become indispensable in drug development. nih.govsemanticscholar.orgnih.gov For pravastatin (B1207561), PBPK models have been successfully developed to predict its disposition by integrating in vitro transport parameters and in vivo data. nih.govnih.govbohrium.com These models mechanistically describe how the drug is absorbed, distributed, metabolized, and excreted.

The next frontier is to refine and apply these powerful computational tools specifically to the metabolic pathways of 3-Hydroxypravastatin, (S)-. By creating more granular models, researchers can better predict how its formation and clearance are influenced by various factors.

Future computational research will likely focus on:

Metabolite-Specific PBPK Models: Developing PBPK models that not only include the parent drug but also explicitly detail the formation, distribution, and elimination of 3-Hydroxypravastatin, (S)-. This would allow for simulations to predict its concentration in various tissues, not just plasma. nih.govbohrium.com

Systems Biology Integration: Employing systems biology approaches to map the metabolic networks connected to pravastatin metabolism. nih.govmetabolomics.se This can help identify enzymes and transporters with the most significant impact on the metabolite's concentration and variability among individuals. nih.gov

In Silico Enzyme Engineering: Using computational design tools, like the Rosetta software suite, to model the active sites of enzymes responsible for pravastatin hydroxylation. acs.org This approach has been used to engineer cytochrome P450 variants with altered stereoselectivity and could be used to predict which human enzyme isoforms are primarily responsible for producing the (S)-isomer. acs.org

Machine Learning and AI: Applying artificial intelligence-driven drug discovery (AIDD) to analyze large datasets from clinical and experimental studies. nih.gov Machine learning algorithms could identify complex patterns and correlations between genetic factors, co-medications, patient characteristics, and the resulting plasma levels of 3-Hydroxypravastatin, (S)-.

Table 2: Computational Approaches in Statin Research

| Modeling Approach | Application | Potential for 3-Hydroxypravastatin, (S)- | Reference |

|---|---|---|---|

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predicts drug disposition and drug-drug interactions for pravastatin. | Simulate tissue-specific concentrations and clearance pathways of the metabolite. | nih.govnih.govbohrium.com |

| Systems Biology | Dynamic modeling of atorvastatin (B1662188) biotransformation in human hepatocytes. | Identify key enzymes and transporters controlling metabolite formation and assess inter-individual variability. | nih.gov |

| Computational Enzyme Design | Engineering cytochrome P450 for stereoselective production of pravastatin. | Predict human enzyme isoforms responsible for (S)-isomer formation and their genetic variants. | acs.org |

| Bioinformatics Analysis of Gene Expression | Linking gene expression changes in muscle to high-dose simvastatin (B1681759) treatment. | Predict potential downstream signaling pathways affected by the metabolite in specific tissues. | plos.org |

Exploration of Unidentified Biological Interactions or Downstream Effects in Specific Cellular Models

The prevailing view has been that the 3-alpha-hydroxy isomer of pravastatin has clinically negligible activity as an HMG-CoA reductase inhibitor. drugbank.com However, the complex and sometimes unexpected effects of statins, such as myopathy and drug-specific changes in metabolic profiles, suggest that their metabolites could have biological activities independent of HMG-CoA reductase inhibition. metabolomics.seplos.org High-dose statin therapy has been shown to affect multiple metabolic and signaling pathways, including pro-inflammatory pathways in skeletal muscle. plos.org

Future research must therefore investigate whether 3-Hydroxypravastatin, (S)- contributes to these or other cellular phenomena. This requires moving beyond simple enzyme inhibition assays and exploring its effects in relevant cellular contexts.

Promising avenues for exploration include:

Hepatocyte Models: Using primary human hepatocytes or advanced cell culture models to determine if the metabolite influences gene expression related to lipid metabolism, inflammation, or drug transport, independent of the parent drug. nih.gov Studies have shown that pravastatin itself can suppress DNA synthesis in hepatocytes, a process dependent on mevalonic acid metabolites. nih.gov

Skeletal Muscle Cell Models: Given that myopathy is a known side effect of statins, investigating the direct effects of 3-Hydroxypravastatin, (S)- on human skeletal muscle cells in vitro is crucial. plos.org Research could focus on mitochondrial function, calcium homeostasis, and the expression of genes involved in inflammation and protein degradation.

Immune Cell Models: Exploring the immunomodulatory effects of the metabolite on macrophages, lymphocytes, and other immune cells. Statins are known to have pleiotropic effects, and it is plausible that metabolites contribute to this activity.

Target-Agnostic Screening: Employing target-agnostic computational and experimental approaches to identify potential novel protein binding partners or signaling pathways modulated by 3-Hydroxypravastatin, (S)-. plos.org This could uncover previously unidentified biological roles and explain some of the variability seen in patient responses to pravastatin.

By systematically exploring these research avenues, the scientific community can build a more complete and nuanced understanding of 3-Hydroxypravastatin, (S)-, potentially revealing it to be more than just an inactive byproduct.

Q & A

Advanced Research Question: How do reaction conditions (e.g., pH, temperature) influence the stereochemical outcome of (S)-3-Hydroxypravastatin synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Multivariate analysis to optimize reaction parameters, such as pH (4.5–6.5) and temperature (25–37°C), to maximize yield and enantiomeric excess (ee).

- Kinetic Studies : Monitoring reaction progress via time-resolved HPLC-MS to identify intermediates and rate-limiting steps .

Basic Research Question: What analytical methods are validated for quantifying (S)-3-Hydroxypravastatin in biological matrices?

Methodological Answer:

- LC-MS/MS Protocols : Reverse-phase C18 columns with electrospray ionization (ESI) in negative ion mode, validated per FDA guidelines for specificity, linearity (1–500 ng/mL), and precision (CV <15%) .

- Matrix Effects Mitigation : Use of isotopically labeled internal standards (e.g., deuterated analogs) to normalize variability in plasma/urine samples .

Advanced Research Question: How can researchers resolve co-eluting metabolites interfering with (S)-3-Hydroxypravastatin quantification?

Methodological Answer:

- High-Resolution MS (HRMS) : Orbitrap or Q-TOF systems to distinguish isobaric compounds via exact mass (±5 ppm accuracy).

- Fragmentation Patterns : MS/MS libraries to differentiate diagnostic ions (e.g., m/z 305 for hydroxylated fragments) from structural analogs .

Basic Research Question: What ethical frameworks govern human pharmacokinetic studies involving (S)-3-Hydroxypravastatin?

Methodological Answer:

- Institutional Review Board (IRB) Approval : Mandatory submission of protocols detailing participant recruitment, informed consent, and risk mitigation (e.g., hepatic function monitoring due to statin-related hepatotoxicity) .

- Data Anonymization : Secure encryption of patient identifiers in compliance with GDPR/HIPAA .

Advanced Research Question: How do researchers address inter-individual variability in (S)-3-Hydroxypravastatin metabolism during clinical trials?

Methodological Answer:

- Pharmacogenomic Stratification : Genotyping CYP3A4/5 and SLCO1B1 transporters to subgroup participants by metabolic capacity.

- Population Pharmacokinetic Modeling : Nonlinear mixed-effects models (NONMEM) to quantify covariates (e.g., age, renal function) impacting drug exposure .

Basic Research Question: How is the stability of (S)-3-Hydroxypravastatin assessed under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours) to identify degradation products (e.g., lactone formation) via stability-indicating HPLC .

- Long-Term Stability : Real-time monitoring at -80°C, 4°C, and 25°C with periodic sampling over 12–24 months .

Advanced Research Question: What mechanistic insights explain the pH-dependent degradation of (S)-3-Hydroxypravastatin?

Methodological Answer:

- Degradation Kinetics : Arrhenius modeling to predict shelf-life, coupled with DFT calculations to map hydrolysis pathways at acidic vs. alkaline pH .

Basic Research Question: How do researchers validate (S)-3-Hydroxypravastatin’s inhibitory effects on HMG-CoA reductase?

Methodological Answer:

Advanced Research Question: What structural dynamics underlie (S)-3-Hydroxypravastatin’s selective binding to HMG-CoA reductase?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulations to compare binding affinities of (S)- vs. (R)-enantiomers in the enzyme’s active site.

- X-ray Crystallography : Co-crystallization studies to resolve hydrogen-bonding interactions with Ser684 and Asp690 residues .

Basic Research Question: How are contradictory findings in (S)-3-Hydroxypravastatin’s efficacy across preclinical models reconciled?

Methodological Answer:

- Meta-Analysis : PRISMA-guided systematic reviews to aggregate data from rodent and cell-based studies, assessing heterogeneity via I² statistics .

- Species-Specific Factors : Comparative analysis of hepatic uptake (e.g., OATP1B1 expression differences between humans and rodents) .

Advanced Research Question: What experimental designs minimize confounding variables in (S)-3-Hydroxypravastatin efficacy studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.